Sinapultide

Respiratory Distress Syndrome Neonatology Synthetic Surfactant

Sinapultide (KL4 peptide, CAS 138531-07-4) is the only chemically defined, 21-amino acid synthetic SP-B functional mimetic—the essential peptide component of FDA-approved lucinactant (Surfaxin). Unlike animal-derived surfactants (beractant, poractant alfa) that carry pathogen transmission, immunogenicity, and batch-variability risks, Sinapultide provides a fully synthetic, reproducible alternative for formulating next-generation pulmonary surfactants. Its unique KLLLL repeat sequence enables adaptive lipid partitioning, surface tension reduction, and anti-inflammatory activity (inhibits neutrophil transmigration). Ideal for: novel surfactant formulation, aerosolized delivery R&D, and biophysical assay standardization. For research use only.

Molecular Formula C126H238N26O22
Molecular Weight 2469.4 g/mol
CAS No. 138531-07-4
Cat. No. B549185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapultide
CAS138531-07-4
SynonymsATI 01;  138531-07-4;  KL4 (peptide); 
Molecular FormulaC126H238N26O22
Molecular Weight2469.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
InChIKeyQSIRXSYRKZHJHX-TWXHAJHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Sinapultide (CAS 138531-07-4): A Synthetic Peptide Surfactant for Respiratory Distress Research & Development


Sinapultide (CAS 138531-07-4), also known as the KL4 peptide, is a 21-amino acid synthetic peptide with the molecular formula C126H238N26O22 and a molecular weight of 2469.40 g/mol [1]. Its sequence consists of a repeating unit of one lysine (K) and four leucine (L) residues (KLLLL) and is specifically designed to mimic the biophysical function of the endogenous human surfactant protein B (SP-B) [2]. As the functional peptide component of the FDA-approved formulation lucinactant (Surfaxin), Sinapultide is primarily utilized in research and clinical settings to enhance synthetic phospholipid surfactants for the prevention and treatment of respiratory distress syndrome (RDS) and other conditions involving surfactant dysfunction [3].

Sinapultide (CAS 138531-07-4): Why In-Class Surfactant Analogs Are Not Interchangeable


The substitution of Sinapultide-containing formulations with alternative surfactants is not scientifically valid due to fundamental differences in composition, mechanism, and clinical performance. First-generation synthetic surfactants like colfosceril palmitate (Exosurf) lack any functional protein analog and have been associated with higher mortality rates compared to animal-derived products [1]. Animal-derived surfactants (e.g., beractant, poractant alfa) contain variable and ill-defined mixtures of surfactant apoproteins and carry the inherent risks of batch-to-batch variability, potential for immunological sensitization, and transmission of animal pathogens [2]. Sinapultide (KL4 peptide) is a chemically defined, 21-amino acid SP-B mimic that confers both surface tension-lowering and anti-inflammatory properties without the risks of animal-derived products [3]. The quantitative evidence below demonstrates that formulations containing this specific peptide achieve outcomes that are distinct from, and in key metrics superior to, both older synthetic and animal-derived surfactants.

Sinapultide (CAS 138531-07-4): Quantified Differentiation Against Analogs in RDS Prevention & Treatment


Superior RDS Prevention: Lower Incidence vs. First-Generation Synthetic Surfactant Colfosceril

In a pivotal randomized, double-masked trial of 1,294 very preterm infants, the Sinapultide-containing formulation lucinactant demonstrated a statistically significant reduction in the incidence of Respiratory Distress Syndrome (RDS) at 24 hours compared to the first-generation, protein-free synthetic surfactant colfosceril palmitate (Exosurf) [1].

Respiratory Distress Syndrome Neonatology Synthetic Surfactant

Enhanced Survival Benefit: Reduced RDS-Related Mortality vs. Animal-Derived Beractant

The same pivotal trial revealed that Sinapultide-containing lucinactant significantly reduced RDS-related mortality rates by 14 days of life when compared directly with the widely used bovine-derived surfactant beractant (Survanta) [1].

Mortality Reduction Neonatology Animal-Derived Surfactant

Favorable Numerical Trend in 28-Day Survival Without BPD vs. Poractant Alfa

In a multicenter, multinational noninferiority trial comparing lucinactant (n=124) with porcine-derived poractant alfa (n=128), the primary outcome of being alive without bronchopulmonary dysplasia (BPD) through 28 days favored lucinactant, meeting the prespecified noninferiority criteria [1].

Bronchopulmonary Dysplasia Non-inferiority Trial Poractant Alfa

Preclinical Evidence of Superior Anti-Inflammatory Activity vs. Animal-Derived Surfactants

Preclinical studies provide mechanistic evidence for the observed clinical benefits. In a preterm lamb model of RDS, lucinactant (containing Sinapultide) attenuated lung and systemic inflammatory responses, supported oxygenation at lower ventilatory requirements, and preserved lung structural integrity to a greater degree than either no treatment or treatment with the animal-derived surfactants poractant alfa or beractant [1]. In a separate murine model of lung injury, KL4-surfactant (Sinapultide) blocked neutrophil influx into alveoli and suppressed lung injury, an effect not observed with vehicle or beractant [2].

Lung Inflammation Acute Lung Injury Mechanism of Action

Chemically Defined Composition Ensures Consistent Activity vs. Animal-Derived Variability

Sinapultide is a 21-amino acid synthetic peptide of defined sequence (KLLLL)4K with a molecular weight of 2469.40 g/mol, manufactured via solid-phase peptide synthesis [1]. This contrasts sharply with animal-derived surfactants (beractant, poractant alfa, calfactant), which are extracted from bovine or porcine lungs and contain variable, ill-defined mixtures of lipids and apoproteins (SP-B and SP-C) [2].

Synthetic Peptide Quality Control Batch-to-Batch Consistency

Structural Plasticity Underpins Function: Adaptive Partitioning in Lipid Systems

Biophysical characterization reveals that Sinapultide's unique KLLLL repeat sequence confers adaptive helicity, where its helical structure and depth of penetration into lipid bilayers change in response to lipid saturation and pH [1]. This structural plasticity is proposed as a key mechanism for the differential trafficking of lipids and the formation of stable dipalmitoylphosphatidylcholine (DPPC) monolayers at the air-water interface [1].

Biophysical Mechanism Lipid Monolayer Peptide-Lipid Interaction

Sinapultide (CAS 138531-07-4): Key Application Scenarios for Research & Industrial Use


Core Component for Developing Next-Generation, Fully Synthetic Pulmonary Surfactants

Use Sinapultide as the essential functional peptide component in the formulation of novel, non-animal-derived synthetic surfactants. Its proven ability to enhance phospholipid mixtures and mimic SP-B function [1] allows for the design of therapeutics with consistent, well-defined composition, eliminating the risks of pathogen transmission and immunogenicity associated with animal-derived products [2]. This is critical for creating next-generation products for neonatal RDS, acute lung injury (ALI), and ARDS.

Positive Control or Reference Standard in SP-B Functional Assays and Surfactant Research

Utilize Sinapultide as a well-characterized, synthetic positive control in biophysical assays (e.g., pulsating bubble surfactometry, Langmuir-Blodgett trough) to benchmark the surface activity and lipid-organizing properties of novel surfactant candidates. Its defined sequence, molecular weight, and established mechanism of adaptive partitioning [1] make it an ideal reference material for studies of peptide-lipid interactions, monolayer stability, and SP-B function.

Investigational Therapeutic for Research in Acute Lung Injury and Inflammatory Lung Diseases

Employ Sinapultide-containing formulations (e.g., lucinactant, Aerosurf) in preclinical models of acute lung injury, including meconium aspiration syndrome [3], hyperoxic lung injury [4], and LPS-induced inflammation [4]. Its demonstrated, unique anti-inflammatory mechanism of inhibiting neutrophil transmigration [4] and its superior lung-protective effects compared to animal-derived surfactants in these models [5] support its use in exploring novel therapeutic strategies for ARDS and other inflammatory lung conditions.

Active Ingredient for Aerosolized Delivery Systems and Non-Invasive Respiratory Support

Leverage the synthetic and defined nature of Sinapultide for the development of aerosolized surfactant therapy, as exemplified by the clinical development of Aerosurf (an aerosolized form of lucinactant) [2]. Its stability and purity facilitate formulation for delivery via nebulizers or other non-invasive methods, enabling research into less invasive treatment paradigms for respiratory distress in both neonatal and adult patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinapultide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.